2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
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Description
2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C23H22N6O3S and its molecular weight is 462.53. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Structural Analysis
Compounds containing tetrahydropyrimidinyl, triazolyl, and acetamide groups have been synthesized and characterized for their crystal structures, providing a foundation for the development of new materials and pharmaceuticals. For example, the synthesis and crystal structure analysis of compounds with similar structural features have been reported, shedding light on their potential applications in material science and drug development (Xue et al., 2008).
Antimicrobial and Antifungal Activities
Derivatives with structural similarities have been studied for their antimicrobial effects against a range of pathogens, including Gram-positive and Gram-negative bacteria, yeasts, and fungi. These studies highlight the potential of such compounds to serve as leads for the development of new antimicrobial agents (M. Y. Cankilic & L. Yurttaş, 2017).
Anti-Inflammatory and Analgesic Agents
Research into novel benzodifuranyl derivatives derived from compounds with similar core structures has demonstrated significant anti-inflammatory and analgesic activities, suggesting their potential in the treatment of inflammatory diseases and pain management (A. Abu‐Hashem et al., 2020).
Drug Design and Discovery
The exploration of novel synthetic pathways and the biological evaluation of compounds containing pyrimidinone and similar heterocyclic frameworks have contributed to drug discovery efforts, particularly in identifying new analgesic and antipyretic agents (Y. Dathu Reddy et al., 2014).
Properties
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3S/c1-14-6-8-16(9-7-14)24-21(31)13-33-23-28-27-19(11-17-12-20(30)26-22(32)25-17)29(23)18-5-3-4-15(2)10-18/h3-10,12H,11,13H2,1-2H3,(H,24,31)(H2,25,26,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTQYZGFYNVUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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